1-(2,4-Difluorobenzoyl)azetidin-3-ol
Overview
Description
Synthesis Analysis
The synthetic chemistry of azetidine, a core component of DFB, is an important yet undeveloped research area . Azetidines are considered remarkable for their potential in peptidomimetic and nucleic acid chemistry, and their aptness as amino acid surrogates . They also possess important prospects in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .Molecular Structure Analysis
The molecular structure of DFB comprises a benzoyl group attached to an azetidin-3-ol moiety with two fluorine atoms on the benzene ring. The exact three-dimensional structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
DFB is a solid under normal conditions . Its exact physical and chemical properties such as melting point, boiling point, solubility, and stability would require experimental determination.Scientific Research Applications
Anticancer Potential
Azetidin-2-one derivatives have been identified as having potential anticancer activity . These compounds have been evaluated for their anticancer potential using MCF-7 cell lines . The presence of the azetidin-2-one ring in the structure of “1-(2,4-Difluorobenzoyl)azetidin-3-ol” suggests that it may also have similar properties.
Antimicrobial Activity
Azetidin-2-one derivatives have also been identified as having antimicrobial activity . This suggests that “1-(2,4-Difluorobenzoyl)azetidin-3-ol” could potentially be used in the development of new antimicrobial agents.
Antioxidant Activity
In addition to their anticancer and antimicrobial activities, azetidin-2-one derivatives have been found to exhibit antioxidant activity . This suggests that “1-(2,4-Difluorobenzoyl)azetidin-3-ol” could potentially be used in the development of new antioxidant agents.
Synthetic Chemistry
Azetidines are considered an important class of strained compounds, making them excellent candidates for ring-opening and expansion reactions . “1-(2,4-Difluorobenzoyl)azetidin-3-ol” could potentially be used in synthetic chemistry for the creation of new compounds.
Peptidomimetic and Nucleic Acid Chemistry
Azetidines are known for their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry . This suggests that “1-(2,4-Difluorobenzoyl)azetidin-3-ol” could potentially be used in these fields.
Catalytic Processes
Azetidines have shown potential in catalytic processes including Henry, Suzuki, Sonogashira and Michael additions . This suggests that “1-(2,4-Difluorobenzoyl)azetidin-3-ol” could potentially be used as a catalyst in these reactions.
properties
IUPAC Name |
(2,4-difluorophenyl)-(3-hydroxyazetidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO2/c11-6-1-2-8(9(12)3-6)10(15)13-4-7(14)5-13/h1-3,7,14H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLJTGVGDRLXTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorobenzoyl)azetidin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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